molecular formula C16H14N2OS B2536838 (Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide CAS No. 891058-92-7

(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide

Cat. No. B2536838
CAS RN: 891058-92-7
M. Wt: 282.36
InChI Key: CMTZKSSDJXOGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide, also known as DMPT, is a synthetic compound that has gained attention due to its potential applications in scientific research.

Mechanism of Action

(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide acts as an activator of the mTOR pathway, which plays a crucial role in cell growth and survival. It also modulates the activity of ion channels in neurons, leading to changes in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, enhance the immune response, and modulate neuronal excitability. It has also been shown to increase the levels of certain neurotransmitters, including dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and modulate neuronal excitability. However, it also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for (Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide research, including its potential applications in the treatment of cancer, neurodegenerative diseases, and psychiatric disorders. Further studies are needed to determine its safety and efficacy, as well as its potential interactions with other drugs. Additionally, the development of new synthesis methods and analogs may lead to improved properties and applications.

Synthesis Methods

(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide is synthesized through a multi-step process, starting with the reaction of 2,4-dimethylbenzaldehyde and malononitrile to form 2,4-dimethyl-3-cyanoacrylonitrile. This intermediate is then reacted with thiophene-2-carboxylic acid to form this compound.

Scientific Research Applications

(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and immunology. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been shown to modulate the activity of ion channels in neurons and enhance the immune response in mice.

properties

IUPAC Name

(Z)-2-cyano-N-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-11-5-6-15(12(2)8-11)18-16(19)13(10-17)9-14-4-3-7-20-14/h3-9H,1-2H3,(H,18,19)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTZKSSDJXOGPP-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=CS2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=CC=CS2)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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